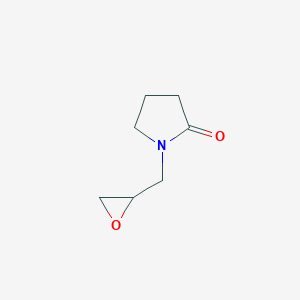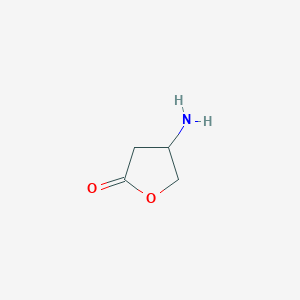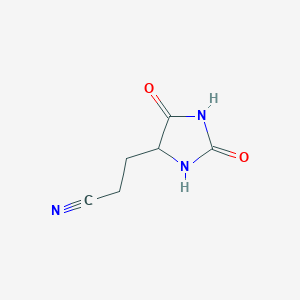
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile
Vue d'ensemble
Description
“(2-Phenyl-1,3-thiazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H8N2S . It is a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Physical And Chemical Properties Analysis
“(2-Phenyl-1,3-thiazol-4-yl)acetonitrile” has a molecular weight of 200.26 g/mol . It has a topological polar surface area of 64.9 Ų . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the search results.Applications De Recherche Scientifique
Agrochemical Applications
Thiazoles and their derivatives, such as (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, have broad applications in different fields, including agrochemicals . They are used in the development of various pesticides and herbicides due to their biological activities .
Industrial Applications
These compounds are also used in industrial applications, particularly as photographic sensitizers . They play a crucial role in the development of photosensitive materials used in various imaging and printing technologies .
Pharmaceutical Applications
Thiazole derivatives exhibit a wide range of pharmaceutical and biological activities. They are used in the development of various drugs due to their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antioxidant Properties
Some thiazole-based compounds have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Antileishmanial Agents
4-Phenyl-1,3-thiazol-2-amines, a class of compounds related to (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, have been studied as scaffolds for new antileishmanial agents . These compounds have shown promising results against Leishmania amazonensis .
Drug Design and Discovery
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. They are used in the design and discovery of new drugs due to their wide range of applications . For example, they appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific mode of action would depend on the particular biological activity exhibited by the compound.
Biochemical Pathways
Thiazole compounds are known to activate or stop biochemical pathways and enzymes . The specific pathways affected would depend on the particular biological activity exhibited by the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole compounds are known to behave unpredictably when entering physiological systems and reset the system differently . The specific effects would depend on the particular biological activity exhibited by the compound.
Action Environment
The solubility properties of thiazole compounds could be influenced by environmental factors such as ph and temperature .
Propriétés
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZREUCXWHVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936945 | |
| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |
CAS RN |
16441-25-1 | |
| Record name | 16441-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in the synthesis of substituted benzothiazoles?
A1: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile serves as a crucial starting material in the Junjappa–Ila (JI) heteroaromatic annulation method described in the research []. It reacts with various α-oxoketene dithioacetals in the presence of sodium hydride to form intermediate compounds (3-(methylthio)-5-oxo-2-(2-phenyl-1,3-thiazol-4-yl)-4,5-substituted-pent-2-enenitriles). These intermediates then undergo cyclization in the presence of p-toluenesulfonic acid (PTSA) to yield the desired substituted benzothiazoles []. Essentially, the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile molecule provides the structural backbone for incorporating the thiazole ring into the final benzothiazole product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














